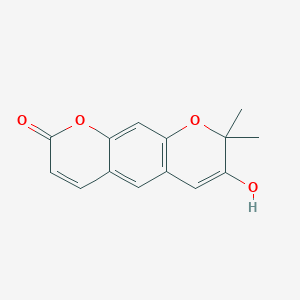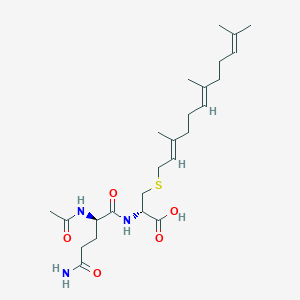
BS3-d4 Deuterated Crosslinker
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains four deuterium atoms, which provide a 4 dalton shift in mass spectrometry studies compared to its non-deuterated analog . It is widely used in biological research for studying protein-protein interactions and structural analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BS3-d4 involves the reaction of deuterated suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of BS3-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
BS3-d4 primarily undergoes substitution reactions where the sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Aqueous buffer solutions at pH 7-9, room temperature.
Major Products
The major products of the reaction between BS3-d4 and primary amines are stable amide bonds, which result in the crosslinking of proteins or other amine-containing molecules .
Aplicaciones Científicas De Investigación
BS3-d4 is extensively used in various scientific research fields, including:
Mecanismo De Acción
BS3-d4 exerts its effects by forming covalent bonds between primary amines on proteins or other molecules. The sulfo-NHS ester groups react with the amines to form stable amide bonds, effectively crosslinking the molecules. This crosslinking helps in stabilizing protein complexes and allows for the identification of interaction sites through mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
BS3 (Bis(sulfosuccinimidyl) suberate): Non-deuterated analog of BS3-d4, used for similar applications but without the mass shift in mass spectrometry.
DSS (Disuccinimidyl suberate): Another crosslinker with similar reactive groups but different spacer arm length.
BS2G (Bis(sulfosuccinimidyl) glutarate): Similar to BS3 but with a shorter spacer arm.
Uniqueness
BS3-d4 is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry studies. This feature allows for more precise identification of crosslinked peptides and enhances the accuracy of protein interaction studies .
Propiedades
Fórmula molecular |
C16H18N2Na2O14S2 |
|---|---|
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
Clave InChI |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
SMILES isomérico |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


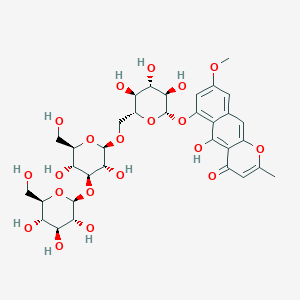
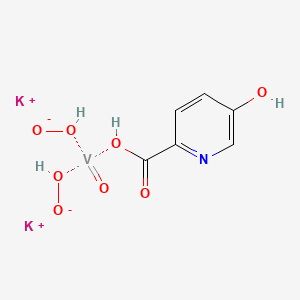
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
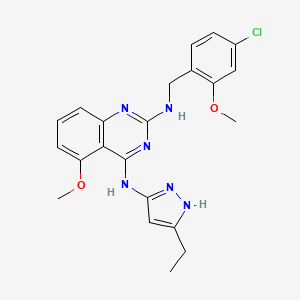
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
